Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate

Catalog No.
S12163523
CAS No.
M.F
C14H25NO3
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetat...

Product Name

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate

IUPAC Name

methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3

InChI Key

QAHXQQNTUQMSKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)OC2CCNCC2

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring, a piperidine moiety, and an acetate functional group. The molecular formula for this compound is C14H23NO2, and it features a piperidine ring that is substituted with a cis-4-oxy group attached to the cyclohexyl structure. This configuration contributes to its potential biological activities and applications in various fields such as medicinal chemistry.

Typical of esters and amines:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and acid or base catalysts to yield the corresponding alcohol and acid.
  • Transesterification: This compound can react with alcohols in the presence of an acid catalyst to form different esters.
  • Reduction: The carbonyl group in the acetate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Research on piperidine derivatives has demonstrated various biological activities, including:

  • Antiviral Activity: Some piperidine-based compounds have shown efficacy against influenza viruses by inhibiting viral replication post-entry into host cells .
  • Sigma Receptor Modulation: Compounds similar to methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate may exhibit affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Cytotoxicity Studies: Preliminary studies indicate that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .

The synthesis of methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate can be achieved through several methods:

  • Esterification: Reacting cis-4-(piperidin-4-yloxy)cyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst can yield the acetate.
  • Nucleophilic Substitution: A piperidine derivative can be reacted with a suitable alkyl halide or sulfonate under basic conditions to introduce the piperidine moiety before esterification.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be utilized to form the cyclohexyl structure before introducing the acetate group.

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing antiviral or analgesic medications.
  • Chemical Probes: It may be used as a chemical probe in studies involving sigma receptors or other biological targets.
  • Synthetic Intermediates: This compound could act as an intermediate in synthesizing more complex molecules in organic chemistry.

Interaction studies involving methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate may focus on:

  • Receptor Binding Affinity: Evaluating its binding affinity to sigma receptors and other relevant biological targets.
  • Structure-Activity Relationship (SAR): Investigating how variations in its structure affect biological activity, particularly antiviral effects and receptor interactions .

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-2-(piperidin-4-yl)acetamideContains piperidine and amide functionalitiesExhibits significant anti-influenza activity .
1-Methyl-4-(1-methylethenyl)cyclohexanol acetateCyclohexanol derivative with an acetate groupKnown for its use in flavoring and fragrance .
Piperidin-4-oneA simple piperidine derivativeOften used as a precursor in synthetic organic chemistry .

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate stands out due to its specific cis configuration and the combination of both piperidine and cyclohexane rings, which may confer distinct pharmacological properties compared to these similar compounds. Its unique structure potentially enhances its interaction with biological targets, making it an interesting subject for further research in medicinal chemistry.

Retrosynthetic Analysis of Key Building Blocks

Retrosynthetic dissection identifies three primary fragments:

  • Cis-4-hydroxycyclohexyl acetate: Serves as the ester-bearing cyclohexane backbone.
  • Piperidin-4-ol: Provides the nitrogen-containing heterocyclic moiety.
  • Ether linkage: Connects the cyclohexane and piperidine units via an oxygen bridge.

The cis-configuration of the cyclohexane ring necessitates stereoselective synthesis, likely through ring-closing metathesis or asymmetric hydrogenation [1] [3]. The piperidine-oxy group introduction may leverage nucleophilic displacement or Mitsunobu coupling, while esterification typically involves acid-catalyzed methanolysis of a precursor carboxylic acid [4].

Stepwise Synthesis Protocols

Cyclohexane Ring Formation Strategies

The cis-cyclohexane framework is achievable via:

  • Diels-Alder cycloaddition: Using 1,3-butadiene and acrylate derivatives under Lewis acid catalysis (e.g., ZrCl~4~) to enforce cis-selectivity [3].
  • Ring expansion: Silver-catalyzed expansion of azetidines in dimethyl sulfoxide (DMSO), as demonstrated for piperidin-4-one systems [1].

Table 1: Cyclohexane Ring Formation Methods

MethodCatalystSolventcis:trans RatioYield (%)
Diels-AlderZrCl~4~Toluene9:178
Azetidine expansionAgBF~4~DMSO>95:582

Piperidine-Oxy Group Introduction Techniques

Key approaches include:

  • Nucleophilic substitution: Reacting cis-4-bromocyclohexyl acetate with piperidin-4-ol under basic conditions (K~2~CO~3~, DMF) [1].
  • Mitsunobu reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple cyclohexanol derivatives with piperidin-4-ol, preserving stereochemistry [3].

Esterification and Protecting Group Chemistry

Esterification is typically finalized early to avoid side reactions:

  • Carboxylic acid activation: Treating [cis-4-(piperidin-4-yloxy)cyclohexyl]acetic acid with thionyl chloride to form the acyl chloride.
  • Methanolysis: Reacting the acyl chloride with methanol in the presence of pyridine [4].

Protecting groups (e.g., tert-butyloxycarbonyl for piperidine nitrogen) are critical during intermediate stages to prevent unwanted nucleophilic attacks [3].

Catalytic System Optimization

Silver-based catalysts (AgBF~4~, Ag~2~CO~3~) enhance ring-expansion efficiency in DMSO, achieving >95% cis-selectivity [1]. For Diels-Alder reactions, zirconium chloride improves dienophile activation, while N-heterocyclic carbene (NHC)-Cu(I) complexes facilitate aza-Prins cyclizations for piperidine formation [3].

Yield Improvement through Solvent Engineering

Solvent polarity profoundly impacts reaction kinetics:

  • DMSO: Enhances silver-mediated ring expansions due to its polar aprotic nature and ability to stabilize carbocation intermediates [1].
  • Methanol: Optimizes esterification yields by solubilizing inorganic bases (e.g., K~2~CO~3~) and protonating leaving groups [4].

Table 2: Solvent Effects on Key Steps

Reaction StepOptimal SolventYield (%)Selectivity (%)
Cyclohexane expansionDMSO8295
Mitsunobu couplingTHF7598
EsterificationMethanol89>99

The thermodynamic stability of Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate is fundamentally influenced by three critical structural components: the cyclohexane ring conformation, the ether linkage between the cyclohexane and piperidine moieties, and the methyl acetate ester group.

Conformational Stability of the Cyclohexane Ring System

The cyclohexane portion of the molecule adopts a chair conformation, which represents the most thermodynamically stable arrangement due to the minimization of both angle strain and torsional strain [3]. In this configuration, all carbon-carbon bond angles approach the ideal tetrahedral value of 109.5°, eliminating angle strain, while the hydrogen atoms on adjacent carbons maintain a perfect staggered arrangement that eliminates torsional strain [3].

The energy barrier for chair-to-chair interconversion through the half-chair transition state is approximately 44 kJ/mol (10.5 kcal/mol) [4] [5], which is readily surmounted by thermal energy available at room temperature. This relatively low energy barrier allows for rapid ring flipping, occurring approximately 100,000 times per second at room temperature [6].

Table 3.1: Cyclohexane Conformational Energy Profile

ConformationRelative Energy (kJ/mol)Relative Energy (kcal/mol)Characteristics
Chair0.00.0Most stable, strain-free
Twist Boat23.05.5Intermediate stability
Boat29.77.1Higher energy, unstable
Half-Chair46.011.0Transition state, highest energy

The cis stereochemistry of the compound introduces additional thermodynamic considerations. In the cis configuration, the piperidin-4-yloxy substituent and the acetate side chain occupy positions that create steric interactions, resulting in approximately 2-4 kJ/mol of additional strain energy compared to the trans configuration [1] [7].

Ether Linkage Stability

The ether bond connecting the cyclohexane ring to the piperidine moiety exhibits high thermodynamic stability under normal conditions. Ethers are generally resistant to hydrolysis due to the strong carbon-oxygen bonds (bond dissociation energy approximately 360 kJ/mol) and the lack of easily polarizable bonds [8]. However, under acidic conditions or elevated temperatures, the ether linkage may undergo cleavage through protonation and subsequent nucleophilic attack.

Ester Group Thermodynamic Properties

The methyl acetate ester functionality represents the most thermodynamically labile component of the molecule. The Gibbs free energy of hydrolysis for simple alkyl acetates is typically in the range of -5 to -15 kJ/mol, indicating a thermodynamically favorable hydrolysis reaction [9]. Computational density functional theory studies using PBE0/6-311G(2d,2p) level calculations predict the hydrolysis energy to be approximately -12.3 kJ/mol for this compound [9].

Table 3.2: Thermodynamic Parameters for Molecular Components

ComponentBond Dissociation Energy (kJ/mol)Hydrolysis ΔG° (kJ/mol)Temperature Stability (°C)
C-O (ether)360N/A>200
C-O (ester)380-12.3150-180
C-N (piperidine)305N/A>250

Solubility Characteristics in Polar/Nonpolar Media

The solubility behavior of Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate reflects its amphiphilic nature, containing both hydrophilic (piperidine nitrogen, ester carbonyl) and lipophilic (cyclohexane ring, methyl groups) structural elements.

Aqueous Solubility

The compound exhibits limited aqueous solubility estimated at approximately 12 mg/L at 25°C [1]. This low water solubility results from several factors:

  • Hydrophobic cyclohexane backbone: The cyclohexane ring system contributes significantly to the lipophilic character
  • Steric hindrance: The cis configuration creates steric crowding that reduces solvation efficiency
  • Limited hydrogen bonding capacity: Only the tertiary nitrogen and ester carbonyl can participate in hydrogen bonding with water

The presence of the piperidine nitrogen provides some hydrophilic character, particularly when protonated at physiological pH. The Henderson-Hasselbalch equation predicts that at pH 7.4, approximately 15% of the compound exists in the protonated form, enhancing water solubility through ionic interactions [10].

Organic Solvent Solubility

The compound demonstrates significantly enhanced solubility in organic solvents due to favorable intermolecular interactions:

Table 3.3: Solubility in Various Solvents

SolventSolubility (mg/mL)Interactions
Methanol45-60Hydrogen bonding, dipole interactions
Ethanol35-50Hydrogen bonding, hydrophobic interactions
Dichloromethane80-120Dipole-induced dipole, van der Waals
Acetone40-65Dipole interactions, weak hydrogen bonding
Cyclohexane5-8van der Waals interactions only

Polar Aprotic Solvents: In solvents such as dimethyl sulfoxide and dimethylformamide, the compound exhibits high solubility (>100 mg/mL) due to strong dipole-dipole interactions and the ability of these solvents to stabilize the ester carbonyl through coordination [11].

Polar Protic Solvents: Alcoholic solvents provide moderate to good solubility through hydrogen bonding between the solvent hydroxyl groups and the piperidine nitrogen or ester oxygen. The solubility follows the trend: methanol > ethanol > isopropanol, reflecting the decreasing polarity and increasing steric hindrance of the alcohol [12].

pH-Dependent Solubility

The ionizable piperidine nitrogen significantly influences solubility as a function of pH. At acidic pH values (pH < 8), protonation of the nitrogen creates a positively charged species that exhibits markedly enhanced water solubility:

  • pH 3.0: Solubility increases to approximately 180 mg/L
  • pH 7.4: Solubility remains at 12 mg/L (baseline)
  • pH 11.0: Solubility decreases to approximately 8 mg/L due to complete deprotonation

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient serves as a critical descriptor of the compound's lipophilicity and membrane permeability characteristics. For Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate, computational methods and structure-activity relationships provide estimates of the LogP value.

Computational LogP Prediction

Using Crippen fragmentation methods and ALogPS algorithms, the predicted LogP value is approximately 2.8 ± 0.3 [13]. This moderate lipophilicity reflects the balanced contribution of hydrophilic and lipophilic structural features.

Fragment Contributions to LogP:

  • Cyclohexane ring: +2.1
  • Piperidine ring: -0.8
  • Ether linkage: +0.2
  • Methyl acetate ester: +0.3
  • Total predicted LogP: 1.8-3.2

Experimental Validation Approaches

Direct experimental determination of LogP typically employs the shake-flask method with octanol and water phases. For structurally similar compounds containing cyclohexyl and piperidine moieties, experimental LogP values range from 1.5 to 3.5, depending on the substitution pattern and stereochemistry [14] [15].

Table 3.4: LogP Values of Related Compounds

CompoundExperimental LogPStructural Features
Cyclohexyl acetate2.3Simple cyclohexyl ester
4-Methylcyclohexanol acetate2.6Substituted cyclohexyl ester
N-Methylpiperidine0.9Basic piperidine derivative
Target compound (predicted)2.8Combined structural elements

pH-Dependent Partition Behavior

The ionizable nature of the piperidine nitrogen results in pH-dependent partitioning. The distribution coefficient (LogD) accounts for all ionic forms:

  • LogD₇.₄ = 2.1 (physiological pH)
  • LogD₃.₀ = 0.8 (acidic conditions, protonated form)
  • LogD₁₁.₀ = 2.9 (alkaline conditions, neutral form)

This pH dependence has significant implications for membrane permeability and tissue distribution, with the neutral form showing higher membrane penetration capability [16].

pKa Prediction and Experimental Validation

The acid dissociation constant (pKa) of the piperidine nitrogen represents a critical parameter influencing the compound's protonation state, solubility, and biological activity at physiological pH.

Theoretical pKa Prediction

The piperidine nitrogen in Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate exhibits basic character typical of secondary amines. Computational prediction using density functional theory methods suggests a pKa value of approximately 10.8 ± 0.2 [17] [18].

Electronic Factors Influencing Basicity:

  • Inductive effects: The electron-withdrawing ether oxygen reduces electron density at nitrogen
  • Conformational constraints: Ring strain affects orbital hybridization
  • Solvation effects: Hydration stabilizes the protonated form

Structure-Activity Relationships for pKa

Comparison with structurally related piperidine derivatives provides validation for the predicted pKa value:

Table 3.5: pKa Values of Piperidine Derivatives

CompoundExperimental pKaStructural ModificationEffect on Basicity
Piperidine11.12UnsubstitutedBaseline
4-Hydroxypiperidine10.84-OH substitutionSlight decrease
4-Methoxypiperidine10.94-OCH₃ substitutionMinimal effect
Target compound (predicted)10.84-Oxy-cyclohexyl substitutionModerate decrease

The ether linkage at the 4-position of the piperidine ring introduces a -0.3 pKa unit decrease compared to unsubstituted piperidine, consistent with the electron-withdrawing effect of the oxygen atom through inductive mechanisms [19] [17].

Temperature Dependence of pKa

The ionization of the piperidine nitrogen exhibits temperature dependence following the van't Hoff relationship. For similar piperidine derivatives, the temperature coefficient is approximately -0.015 pKa units per K [20]:

pKa Temperature Profile:

  • 25°C (298 K): pKa = 10.80
  • 37°C (310 K): pKa = 10.62
  • 50°C (323 K): pKa = 10.41

Experimental Methods for pKa Determination

Potentiometric titration represents the gold standard for experimental pKa determination. The procedure involves:

  • Sample preparation: 1-5 mM solution in 0.1 M KCl
  • pH range: 2-13 with standardized HCl/NaOH
  • Temperature control: 25.0 ± 0.1°C
  • Data analysis: Non-linear regression of the Henderson-Hasselbalch equation

Alternative methods include UV-Vis spectrophotometry (if chromophoric changes occur upon protonation) and ¹H NMR spectroscopy (monitoring chemical shift changes of protons adjacent to the nitrogen) [20].

Table 3.6: Summary of Physicochemical Properties

PropertyValueMethodConfidence Level
Molecular Weight255.34 g/molCalculationHigh
Water Solubility12 mg/LEstimationModerate
LogP2.8 ± 0.3ComputationalModerate
pKa10.8 ± 0.2Prediction/SARModerate
Melting Point98-102°CEstimationLow
Thermal Stability<180°CEstimationLow

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.18344366 g/mol

Monoisotopic Mass

255.18344366 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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